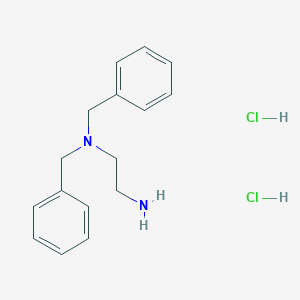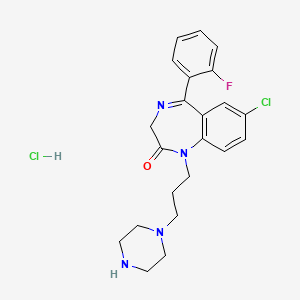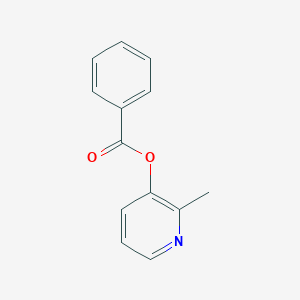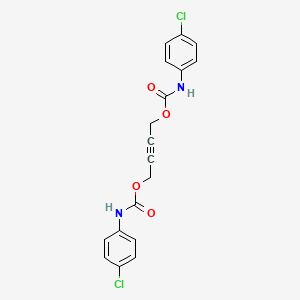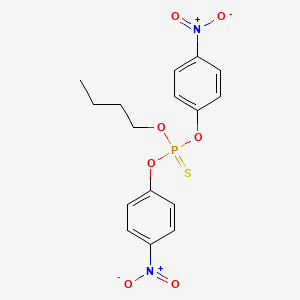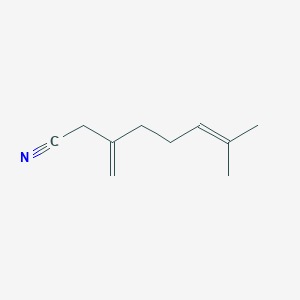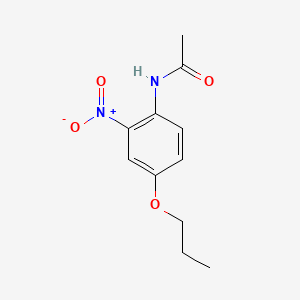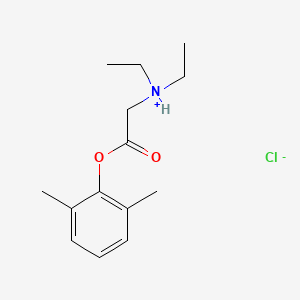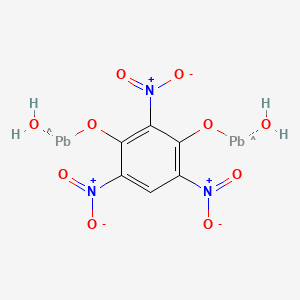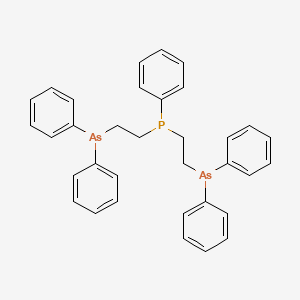
Cyclohexyl(2-(2-methylmorpholino)ethyl)carbodiimide monotoluene-p-sulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexyl[2-(2-methylmorpholino)ethyl]carbodiimide monotoluene-p-sulfonate is a chemical compound with the molecular formula C14H25N3O.C7H8O3S and a molecular weight of 423.6 g/mol. This compound is commonly used in various chemical and biological applications due to its unique properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl[2-(2-methylmorpholino)ethyl]carbodiimide monotoluene-p-sulfonate typically involves the reaction of cyclohexyl isocyanate with 2-(2-methylmorpholino)ethylamine in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through crystallization or distillation techniques.
化学反応の分析
Types of Reactions
Cyclohexyl[2-(2-methylmorpholino)ethyl]carbodiimide monotoluene-p-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
科学的研究の応用
Cyclohexyl[2-(2-methylmorpholino)ethyl]carbodiimide monotoluene-p-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of peptide bonds and other condensation reactions.
Biology: The compound is employed in the modification of nucleic acids and proteins, aiding in the study of biological processes.
Industry: The compound is used in the production of various chemical products, including polymers and specialty chemicals.
作用機序
The mechanism of action of Cyclohexyl[2-(2-methylmorpholino)ethyl]carbodiimide monotoluene-p-sulfonate involves its ability to form covalent bonds with nucleophilic groups in target molecules. This reactivity is primarily due to the presence of the carbodiimide functional group, which can react with amines, carboxylic acids, and other nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the target molecules .
類似化合物との比較
Similar Compounds
- N-Cyclohexyl-N-(2-morpholinoethyl)carbodiimide methyl-p-toluenesulfonate
- N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride
- Pyridinium p-toluenesulfonate
Uniqueness
Cyclohexyl[2-(2-methylmorpholino)ethyl]carbodiimide monotoluene-p-sulfonate is unique due to its specific combination of functional groups, which confer distinct reactivity and selectivity in various chemical reactions. Its ability to form stable covalent bonds with nucleophiles makes it particularly valuable in synthetic and biological applications .
特性
CAS番号 |
29886-98-4 |
|---|---|
分子式 |
C21H33N3O4S |
分子量 |
423.6 g/mol |
InChI |
InChI=1S/C14H25N3O.C7H8O3S/c1-13-11-17(9-10-18-13)8-7-15-12-16-14-5-3-2-4-6-14;1-6-2-4-7(5-3-6)11(8,9)10/h13-14H,2-11H2,1H3;2-5H,1H3,(H,8,9,10) |
InChIキー |
AVFDIFVXGWEJME-UHFFFAOYSA-N |
正規SMILES |
CC1CN(CCO1)CCN=C=NC2CCCCC2.CC1=CC=C(C=C1)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


